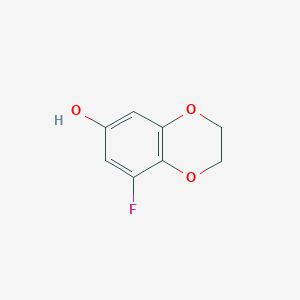
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves the chlorination of 4-(trifluoromethyl)toluene. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Electrophilic substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Electrophilic substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of specialty polymers and materials with unique properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The chloromethyl group serves as a reactive site for substitution reactions, while the aromatic ring can participate in electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloromethyl group.
4-chloro-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a chloromethyl group.
2-chloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a chloromethyl group.
Uniqueness
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups on the same aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
75462-56-5 |
|---|---|
Formule moléculaire |
C8H5Cl2F3 |
Poids moléculaire |
229 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



